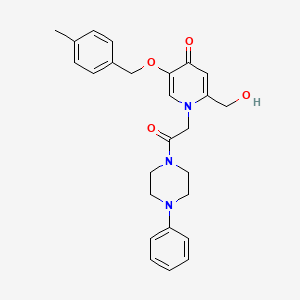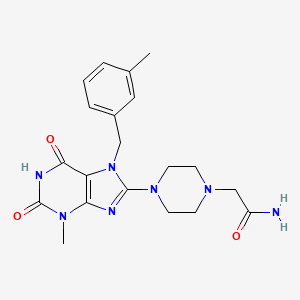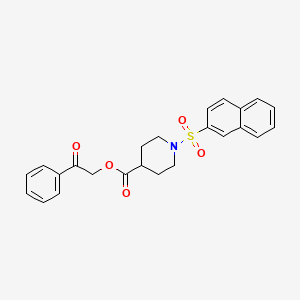![molecular formula C16H12ClN3O2 B2613591 N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-65-5](/img/structure/B2613591.png)
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research into related pyrido[1,2-a]pyrimidine derivatives primarily focuses on synthesizing new compounds and evaluating their potential as biological agents. For instance, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and their thiazolo[3,2-a]pyrimidine derivatives. These compounds were evaluated for antimicrobial activities, with some exhibiting significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Antifungal and Antimicrobial Properties
Several studies have focused on the antifungal and antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives. For example, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated them for antifungal activity against Piricularia oryzae, showing preventive effects on rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989).
Synthesis and Properties of Polyamides and Polyimides
Research has also explored the synthesis and properties of aromatic polyamides and polyimides based on pyridinecarboxamide derivatives. Yang and Lin (1995) investigated polyamides and polyimides synthesized from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, highlighting their enhanced thermal stability and excellent solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains (Yang & Lin, 1995).
Electronic Properties and Interaction Landscapes
Gallagher et al. (2022) probed the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing insights into their structural similarities, hydrogen bonding modes, and physicochemical properties. This study offers a deeper understanding of the interaction environments and potential applications of such compounds in materials science and molecular design (Gallagher et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been found to interact with multiple receptors , and pyrazolo[3,4-d]pyrimidines have been reported as inhibitors of CDK2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Related compounds have been shown to inhibit key enzymes or receptors, leading to changes in cellular processes . For instance, pyrazolo[3,4-d]pyrimidines inhibit CDK2, affecting cell cycle progression .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The biological activity of related compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are largely determined by its pyrimidine core. Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of many drugs can vary with dosage, with potential threshold effects observed at low dosages and toxic or adverse effects observed at high dosages .
Metabolic Pathways
As a pyrimidine derivative, this compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
Many drugs are known to interact with transporters or binding proteins, influencing their localization or accumulation within cells .
Subcellular Localization
Many drugs are known to be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(3-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSEFWDUOKHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2613512.png)
![Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate](/img/structure/B2613513.png)



![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2613517.png)
![(E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2613518.png)
![4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2613520.png)

![6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2613523.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2613524.png)


